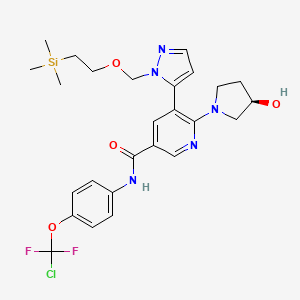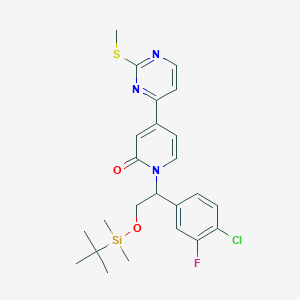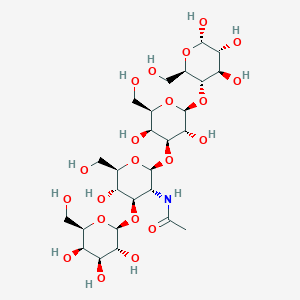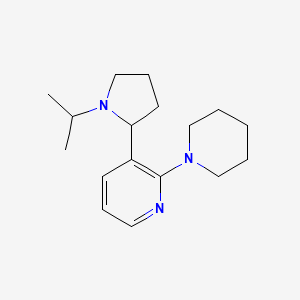
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol is a heterocyclic compound that features a pyridine ring fused with a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol typically involves the condensation of pyridine derivatives with pyrrolidine derivatives. One common method involves the reaction of 4-methyl-2-thiopyridine with 3,4-dihydro-2H-pyrrole under specific conditions to form the desired compound . The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product.
化学反応の分析
Types of Reactions
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyridine compounds
科学的研究の応用
5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as conductive polymers and catalysts.
作用機序
The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
類似化合物との比較
Similar Compounds
Similar compounds to 5-(3,4-Dihydro-2H-pyrrol-5-yl)-4-methylpyridine-2-thiol include:
Pyridine derivatives: Compounds with similar pyridine ring structures, such as 4-methylpyridine and 2-thiopyridine.
Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures, such as 3,4-dihydro-2H-pyrrole and its derivatives.
Uniqueness
The uniqueness of this compound lies in its combined pyridine and pyrrolidine ring structures, which confer distinct chemical and biological properties
特性
分子式 |
C10H12N2S |
|---|---|
分子量 |
192.28 g/mol |
IUPAC名 |
5-(3,4-dihydro-2H-pyrrol-5-yl)-4-methyl-1H-pyridine-2-thione |
InChI |
InChI=1S/C10H12N2S/c1-7-5-10(13)12-6-8(7)9-3-2-4-11-9/h5-6H,2-4H2,1H3,(H,12,13) |
InChIキー |
MGAZHRACNQXSMC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=S)NC=C1C2=NCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2S,4S,5S,6S)-3,4-diacetyloxy-5,6-dihydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetate](/img/structure/B11826106.png)





![(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11826160.png)


![Methyl 2-(4-cyano-2-fluorophenyl)-2-[5-(2-methylsulfonyloxyethyl)imidazol-1-yl]acetate](/img/structure/B11826178.png)

